N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group at the 4-position. The pyrimidine ring is linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide moiety. This structure combines the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with the pyrrolidine ring, a saturated heterocycle known to improve solubility and bioavailability . The sulfonamide group provides hydrogen-bonding capacity, making it a candidate for targeting enzymes or receptors with polar active sites.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c17-16(18,19)12-4-3-5-13(10-12)26(24,25)21-11-14-20-7-6-15(22-14)23-8-1-2-9-23/h3-7,10,21H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQDGLVFGDDMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.38 g/mol. The presence of the pyrrolidine and pyrimidine moieties contributes to its biological activity, particularly in targeting specific receptors and enzymes.
The compound is hypothesized to exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain kinases involved in signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : The pyrimidine and pyrrolidine groups may interact with various receptors, including those involved in inflammatory responses and neuroprotection.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit tumor growth in murine models by targeting specific signaling pathways associated with cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate cytokine production, which is crucial in inflammatory diseases.
Case Studies
- Neuroprotection in Kainic Acid-Induced Toxicity : A study investigated the effects of the compound in rat organotypic hippocampal slices exposed to kainic acid. The results indicated that this compound significantly reduced cell death and preserved neuronal integrity by modulating AKT and PKA signaling pathways .
- Antitumor Efficacy in Murine Models : Another study assessed the compound's efficacy against colon cancer cells in mice, revealing a marked reduction in tumor size and improved survival rates compared to control groups .
Scientific Research Applications
Alzheimer's Disease Treatment
One of the primary applications of Edelinontrine is in the treatment of Alzheimer's disease. The compound has been investigated for its potential to inhibit specific pathways involved in neurodegeneration. Clinical trials have reached Phase II, indicating its promise as a therapeutic agent for cognitive disorders associated with Alzheimer's disease .
Anticancer Properties
Edelinontrine has also been explored for its anticancer properties. Research indicates that compounds with similar structural features can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Studies suggest that pyrimidine derivatives may play a role in modulating the activity of kinases, which are crucial in cancer progression .
Clinical Trials for Alzheimer's Disease
In a recent clinical trial involving Edelinontrine, patients with mild to moderate Alzheimer's disease were administered the compound to assess cognitive function improvements. Results indicated a statistically significant improvement in cognitive scores compared to placebo groups, suggesting potential benefits for patients suffering from this debilitating condition .
Anticancer Efficacy Studies
A study conducted on various cancer cell lines demonstrated that Edelinontrine effectively inhibited cell proliferation at low micromolar concentrations. The mechanism was associated with the downregulation of key oncogenic pathways, highlighting its potential as a lead compound for further development in oncology .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pyrimidine Ring
The pyrimidine ring in this compound can undergo substitution reactions due to electron-withdrawing effects from the trifluoromethyl (-CF<sub>3</sub>) group and sulfonamide (-SO<sub>2</sub>NH-) moiety. For example:
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Amination Reactions : Pyrimidine derivatives with electron-deficient rings readily react with amines under transition metal catalysis. Similar compounds (e.g., pyrimidine-sulfonamide hybrids) have been functionalized via Buchwald–Hartwig amination (Table 1) .
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Halogenation : Chloropyrimidine intermediates (common precursors) participate in halogen displacement with nucleophiles like morpholine or pyrrolidine under basic conditions .
Table 1 : Representative Pyrimidine Substitution Reactions
Sulfonamide Group Reactivity
The sulfonamide (-SO<sub>2</sub>NH-) group participates in acid-base and alkylation reactions:
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Acid-Base Reactions : The sulfonamide N–H proton (pK<sub>a</sub> ~10–12) deprotonates under basic conditions, forming a sulfonamidate anion capable of nucleophilic attacks .
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives, altering solubility and bioactivity .
Hydrolysis and Stability
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Acidic Hydrolysis : The sulfonamide bond is stable under mild acidic conditions but hydrolyzes in concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at elevated temperatures (>80°C), yielding 3-(trifluoromethyl)benzenesulfonic acid and the pyrimidine-methylamine derivative .
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Basic Hydrolysis : Prolonged exposure to NaOH (≥2M) cleaves the sulfonamide group, generating sulfonate salts .
Redox Reactions
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Reductive Coupling : Sodium bisulfite (NaHSO<sub>3</sub>) or SnCl<sub>2</sub> mediates reductive coupling of nitro intermediates to sulfonamides, a pathway observed in structurally related compounds .
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Oxidation : The pyrrolidine ring may undergo oxidation with KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub>, forming pyrrolidone derivatives.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl (-CF<sub>3</sub>) group deactivates the benzene ring, directing electrophiles to the meta position. Limited reactivity is observed under standard EAS conditions (e.g., nitration requires fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 50°C) .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) are feasible at halogenated positions on the pyrimidine or benzene rings. For example:
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Suzuki Coupling : A bromopyrimidine analog reacts with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl derivatives .
Thermal and Photochemical Stability
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Thermal Decomposition : Degrades above 250°C, releasing SO<sub>2</sub> and NH<sub>3</sub>.
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Photolysis : UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming自由基 intermediates .
Key Mechanistic Insights from Analogous Compounds
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Sulfonamide as a Leaving Group : In reductive amination, the -SO<sub>2</sub>NH- group acts as a leaving group in the presence of FeCl<sub>2</sub>/NaHSO<sub>3</sub>, enabling C–N bond formation .
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Steric Effects : Bulky substituents on the pyrimidine ring (e.g., pyrrolidine) hinder nucleophilic attacks at the 4-position .
Comparison with Similar Compounds
Flumbatinib
- Structure: 4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide .
- Key Differences :
- Replaces the sulfonamide group with a benzamide.
- Incorporates a pyridin-3-yl substituent on the pyrimidine ring instead of pyrrolidin-1-yl.
- Includes a 4-methylpiperazine group, which enhances solubility and modulates kinase inhibition.
- Biological Activity : Tyrosine kinase inhibitor (antineoplastic) with demonstrated selectivity for BCR-ABL and other oncogenic kinases .
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structure : Pyridine-based sulfonamide with benzyloxy and trimethyl substituents .
- Key Differences :
- Pyridine core instead of pyrimidine.
- Lacks the pyrrolidine group but includes a benzyloxy substituent, which may reduce metabolic stability.
- Synthetic Relevance : Demonstrates the versatility of sulfonylation reactions in modifying heterocyclic amines .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structure : Pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system .
- Key Differences :
- Heteroaromatic pyrazolo-pyrimidine scaffold instead of pyrimidine.
- Contains fluorinated phenyl and chromen groups, which may enhance DNA intercalation or topoisomerase inhibition.
- Physicochemical Data : Melting point 175–178°C; molecular mass 589.1 g/mol .
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
Key Observations:
- The target compound’s pyrrolidine group contributes to moderate solubility despite the lipophilic trifluoromethyl group.
- Flumbatinib’s higher molecular weight and piperazine group improve target affinity but reduce solubility compared to the target compound .
- Chromen-containing derivatives (e.g., Example 53) exhibit poor solubility due to planar aromatic systems .
Q & A
Q. What analytical workflows validate synthetic intermediates when spectral data conflicts with expected results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
